methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate
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Overview
Description
methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate is a natural product found in the plant Chloranthus japonicus. It is a lindenane-type dimeric sesquiterpene, which means it is composed of two sesquiterpene units. This compound has garnered interest due to its potential biological activities, including anti-inflammatory effects .
Preparation Methods
The synthesis of methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate involves several steps. One notable method includes an MTBD-mediated one-pot Z-type elimination/lactonization to install an α,β-unsaturated lactone. This is followed by a biomimetic [4 + 2] dimerization between a triene and a dienophile to establish the dimeric structure Industrial production methods for methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16153125,2901,2304,34019,21022,36026,28
Chemical Reactions Analysis
methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of peroxidized derivatives .
Scientific Research Applications
methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate has been studied for its anti-inflammatory properties. It has been shown to inhibit the activation of BV2 microglial cells induced by lipopolysaccharides. This inhibition is achieved through the suppression of inducible nitric oxide synthase and cyclooxygenase-2, as well as the reduction of nitric oxide production and the expression of tumor necrosis factor-alpha and interleukin-1 beta . These properties make this compound a potential candidate for the development of anti-inflammatory drugs.
Mechanism of Action
The anti-inflammatory effects of methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate are primarily mediated through the inhibition of key inflammatory pathways. It inhibits the activation of c-Jun N-terminal kinase 1/2 without affecting extracellular signal-regulated kinase 1/2 or p38 phosphorylation. This selective inhibition helps reduce the production of pro-inflammatory mediators .
Comparison with Similar Compounds
methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16153125,2901,2304,34019,21022,36026,28Similar compounds include Shizukaol A and Shizukaol E, which also possess a heptacyclic framework with multiple contiguous stereocenters . Shizukaol E, for example, has shown potential anti-HIV-1 replication activities and significant inhibition effects against NNRTI-resistant HIV-1 . The unique structural features and biological activities of methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate distinguish it from other sesquiterpenes, making it a compound of significant interest in scientific research.
Biological Activity
Methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate is a complex organic compound classified as a lindenane-type dimeric sesquiterpene. It has been isolated from the plant Chloranthus japonicus and is noted for its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C40H44O13, and it features multiple hydroxyl groups and a unique dimeric structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C40H44O13 |
Molecular Weight | 724.76 g/mol |
IUPAC Name | Methyl 2-(18,30-dihydroxy...) |
Source | Chloranthus japonicus |
Biological Activities
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It works primarily by inhibiting the activation of c-Jun N-terminal kinase (JNK) pathways without affecting extracellular signal-regulated kinase (ERK) or p38 pathways. This selective inhibition reduces the production of pro-inflammatory mediators such as cytokines and chemokines.
Antioxidant Activity
Methyl 2-(18,30-dihydroxy...) has demonstrated antioxidant capabilities in various assays. These activities are crucial for neutralizing free radicals and protecting cellular components from oxidative stress.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
-
Study on Anti-inflammatory Mechanism :
A study published in the Journal of Natural Products explored the anti-inflammatory mechanisms of methyl 2-(18,30-dihydroxy...). The results indicated that the compound significantly reduced inflammation in murine models by modulating immune responses through JNK inhibition. -
Antioxidant Efficacy Assessment :
In vitro assays conducted to evaluate its antioxidant properties revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models. -
Antimicrobial Testing :
A comprehensive antimicrobial assessment showed that methyl 2-(18,30-dihydroxy...) exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
The biological activities of methyl 2-(18,30-dihydroxy...) can be compared with other similar compounds such as Shizukaol A and Shizukaol E:
Compound | Anti-inflammatory | Antioxidant | Antimicrobial |
---|---|---|---|
Methyl 2-(18...) | Yes | Yes | Yes |
Shizukaol A | Moderate | Yes | No |
Shizukaol E | Yes | Moderate | Yes |
Properties
IUPAC Name |
methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEFZVURTXZBJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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